molecular formula C22H20ClFN2O2 B6547253 1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide CAS No. 946278-32-6

1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547253
CAS No.: 946278-32-6
M. Wt: 398.9 g/mol
InChI Key: NDYIVQBMTJEPSK-UHFFFAOYSA-N
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Description

The compound “1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide” is a dihydropyridine derivative with a carboxamide moiety substituted at position 3 and a benzyl group at position 1. The benzyl group is modified with electron-withdrawing substituents (2-chloro and 6-fluoro), while the carboxamide is linked to a lipophilic 4-isopropylphenyl group. Its structural features suggest a focus on optimizing steric, electronic, and solubility properties for enhanced pharmacological activity .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O2/c1-14(2)15-6-9-17(10-7-15)25-22(28)16-8-11-21(27)26(12-16)13-18-19(23)4-3-5-20(18)24/h3-12,14H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYIVQBMTJEPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide is a derivative of dihydropyridine, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various dihydropyridine derivatives. For instance, a screening of a drug library identified similar compounds that exhibited significant cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Dihydropyridine derivatives have been shown to possess activity against various bacterial strains. For example, studies indicate that modifications in the dihydropyridine structure can enhance antibacterial efficacy by disrupting bacterial cell membranes or inhibiting essential enzymatic functions .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The following mechanisms have been proposed:

  • Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers, which can influence cardiovascular functions and smooth muscle contraction.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression, such as phospholipase A2 and elastase .
  • Apoptosis Induction : By affecting mitochondrial pathways, the compound can trigger programmed cell death in cancer cells.

Case Studies

  • In Vitro Studies : A study conducted on multicellular spheroids demonstrated that similar dihydropyridine derivatives effectively reduced tumor growth by inducing apoptosis and inhibiting angiogenesis .
  • In Vivo Studies : Animal models have shown that these compounds can significantly reduce tumor size and improve survival rates when administered in conjunction with standard chemotherapy agents.

Data Tables

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis
AntimicrobialDisruption of cell membranes
Calcium channel blockadeModulation of calcium influx

Scientific Research Applications

Modulation of Ion Channels

Research indicates that compounds similar to 1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide can act as inhibitors of calcium release activated calcium (CRAC) channels. These channels play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release. The modulation of these channels can lead to advancements in treating diseases related to calcium signaling, such as cardiac disorders and certain types of cancer .

Anticancer Activity

Studies have shown that derivatives of dihydropyridine compounds exhibit anticancer properties. The ability of this compound to interfere with cellular signaling pathways may contribute to its potential effectiveness against various cancer types. The specific mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Neuroprotective Effects

There is emerging evidence suggesting that dihydropyridine derivatives can provide neuroprotective benefits. This attribute is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound may exert its effects by modulating neurotransmitter levels and reducing oxidative stress within neuronal cells .

Case Study 1: CRAC Channel Inhibition

In a study exploring the effects of novel bicyclic compounds on CRAC channels, researchers found that specific modifications to the dihydropyridine structure enhanced inhibitory activity. The findings suggest that this compound could be a promising candidate for further development as a CRAC channel modulator .

Case Study 2: Anticancer Activity

A preclinical trial involving various dihydropyridine derivatives demonstrated significant anticancer activity against breast cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways, indicating its potential as an effective treatment option .

Comparison with Similar Compounds

Key Observations:

Benzyl Substituent Effects: The target compound’s 2-chloro-6-fluorophenyl group introduces strong electron-withdrawing effects compared to the 3-methylphenyl (electron-donating) in and 4-chlorophenyl (single EWG) in . This may enhance halogen bonding or polar interactions with biological targets.

Carboxamide Modifications: The target’s 4-isopropylphenyl group contributes to lipophilicity (logP ~3.5* estimated), favoring membrane permeability. In contrast, the dimethylaminoethyl group in introduces polarity (pKa 13.31), likely improving aqueous solubility but reducing CNS penetration.

Physicochemical and Pharmacokinetic Predictions

  • pKa and Solubility: The dimethylaminoethyl substituent in confers basicity (pKa 13.31), enhancing ionization at physiological pH and improving solubility. The target’s isopropylphenyl group may reduce ionization, favoring lipid bilayer penetration.
  • Density and Boiling Point: Limited data exists for the target, but analogs like (density 1.256 g/cm³, boiling point 548.5°C) suggest similar trends for high thermal stability and solid-state packing efficiency.

Inferred Pharmacological Implications

  • Target Affinity : The chloro-fluoro substitution pattern on the benzyl group may improve binding to hydrophobic pockets in enzymes (e.g., kinases) compared to methyl or single-halogen analogs .
  • Metabolic Stability : The trifluoromethyl group in and fluorine in the target compound could reduce oxidative metabolism, extending half-life.
  • Selectivity : Dihydropyridines (target, ) may exhibit different target profiles compared to pyridazines () due to core structure rigidity and substituent positioning.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step protocols, typically involving nucleophilic substitution and hydrolysis. For example, analogous dihydropyridine derivatives are synthesized through:

Substitution : Reacting a halogenated precursor with a fluorophenylmethylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

Hydrolysis : Acidic or basic hydrolysis of intermediate esters to yield the carboxamide moiety, optimized at mild temperatures (25–40°C) to minimize side reactions .

Key Factors Affecting Yield:

ParameterOptimal RangeImpact on Yield
Temperature60–80°C (Step 1)Higher temps accelerate substitution but risk decomposition
SolventPolar aprotic (DMF)Enhances nucleophilicity
CatalystK₂CO₃Balances reactivity and selectivity
Reaction Time8–12 hoursExtended time improves conversion but increases impurities

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the dihydropyridine ring and substitution patterns (e.g., fluorophenyl and isopropyl groups). For example, a singlet at δ 2.8–3.2 ppm indicates the methylene bridge .
  • HPLC-MS : Quantify purity (>95%) and detect trace intermediates (e.g., unhydrolyzed esters). Use C18 columns with acetonitrile/water gradients.
  • FT-IR : Verify carboxamide C=O stretches (~1650 cm⁻¹) and absence of ester peaks (~1720 cm⁻¹) .

Q. What physicochemical properties require characterization during preformulation studies?

Methodological Answer:

  • Solubility : Assess in biorelevant media (e.g., FaSSIF/FeSSIF) using shake-flask or HPLC-UV methods. The compound’s logP (~3.2) suggests limited aqueous solubility, requiring co-solvents (DMSO/PEG) for in vitro assays.
  • Stability : Conduct forced degradation studies under ICH Q1A conditions:
    • Acid/Base (0.1M HCl/NaOH, 40°C): Monitor hydrolysis of the carboxamide.
    • Oxidative (3% H₂O₂): Detect ring-opening or fluorophenyl degradation.
    • Photostability (ICH Q1B): UV-vis spectroscopy to track λmax shifts .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize multi-step synthesis?

Methodological Answer: Apply DoE to identify critical process parameters (CPPs) and design spaces:

  • Factors : Catalyst loading, solvent ratio (DMF/H₂O), temperature gradient.
  • Response Variables : Yield, impurity levels.
  • Statistical Modeling : Use central composite design (CCD) or Box-Behnken models to predict interactions. For example, a 2³ factorial design revealed that solvent polarity (DMF:H₂O = 9:1) and 70°C maximize yield (82%) while minimizing by-products (<3%) .

Q. What strategies resolve contradictory bioactivity data across assay systems?

Methodological Answer:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability (MTT) to distinguish target-specific vs. off-target effects.
  • Solubility Correction : Normalize activity data to free drug concentration (measured via equilibrium dialysis).
  • Metabolite Screening : LC-MS/MS to identify active metabolites in hepatic microsomes that may explain discrepancies between in vitro and in vivo results .

Q. Which computational approaches predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with fluorophenyl and carboxamide groups in target pockets (e.g., kinases). Validate with MM-GBSA binding energy calculations.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key interactions include π-π stacking with phenylalanine residues and H-bonding with catalytic lysines .

Q. How should controlled stability studies under ICH guidelines be designed?

Methodological Answer:

  • Stress Conditions :

    ConditionParametersAnalysis Method
    Thermal40°C/75% RH, 4 weeksHPLC for degradation
    Photolytic1.2 million lux hoursUV-vis spectroscopy
    Oxidative0.1% H₂O₂, 24 hoursLC-MS for peroxide adducts
  • Degradation Pathways : Identify major impurities (e.g., hydrolyzed carboxamide) and establish stability-indicating methods .

Q. What in vivo pharmacokinetic models evaluate absorption characteristics?

Methodological Answer:

  • Rodent Models : Administer 10 mg/kg orally or intravenously to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 hours.
  • PK Parameters : Calculate AUC₀–24 (µg·h/mL), Cmax (µg/mL), and bioavailability (F) using non-compartmental analysis (WinNonlin).
  • Tissue Distribution : LC-MS/MS quantification in liver, kidney, and brain to assess blood-brain barrier penetration .

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